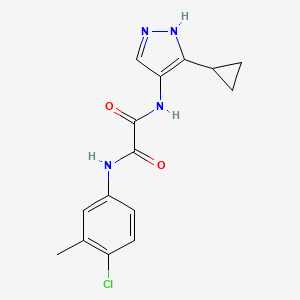
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide, also known as CCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CCPA is a highly selective adenosine A1 receptor agonist, which means it can activate specific receptors in the body's cells.
Mécanisme D'action
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide acts as a highly selective adenosine A1 receptor agonist, which means it can activate specific receptors in the body's cells. Adenosine is a naturally occurring nucleoside that plays a critical role in various physiological processes, including the regulation of blood flow, neurotransmission, and inflammation. By activating the adenosine A1 receptor, this compound can modulate these processes, leading to a range of biological effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. One of the most significant effects is its ability to protect neurons from damage caused by oxidative stress. It has also been shown to reduce inflammation, regulate blood flow, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This selectivity allows researchers to study the specific effects of adenosine A1 receptor activation without interference from other receptors. However, one limitation of using this compound is its relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, researchers are interested in studying the long-term effects of this compound and its potential use in combination with other drugs. Finally, there is a growing interest in developing new synthetic compounds based on this compound that can target specific adenosine receptors and have even greater selectivity and efficacy.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a highly selective adenosine A1 receptor agonist that has been shown to have neuroprotective effects and potential use in the treatment of various diseases. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to new insights and treatments for a range of conditions.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide involves several steps, including the preparation of 4-chloro-3-methylphenyl isocyanate, which is then reacted with 5-cyclopropyl-1H-pyrazole-4-carboxylic acid to form the intermediate. This intermediate is then treated with oxalyl chloride and then reacted with 2-aminoethanol to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
N-(4-chloro-3-methylphenyl)-N'-(5-cyclopropyl-1H-pyrazol-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-8-6-10(4-5-11(8)16)18-14(21)15(22)19-12-7-17-20-13(12)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,17,20)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNPQNZGUWNXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NC2=C(NN=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)
![2-(6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethylsulfanyl)-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7435965.png)
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)


![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)

![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
